molecular formula C14H10ClF3N2O B5615570 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B5615570
M. Wt: 314.69 g/mol
InChI Key: MDRHNTOJSZJVLM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is a diarylurea derivative characterized by a urea backbone linking two aromatic rings: a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive urea derivatives, which are explored for anticancer, antimicrobial, and enzyme-modulating activities . Its molecular formula is C₁₄H₁₀ClF₃N₂O, with a molecular weight of 330.7 g/mol .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c15-10-4-6-11(7-5-10)19-13(21)20-12-3-1-2-9(8-12)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRHNTOJSZJVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amines.

Scientific Research Applications

Cancer Treatment

1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea has been investigated for its potential to treat hyper-proliferative disorders such as cancer. Research indicates that this compound acts as an inhibitor of several key kinases involved in cancer progression:

  • Kinase Inhibition : It has been identified as a potent inhibitor of various serine-threonine and tyrosine kinases, including Raf, VEGFR-2, and PDGFR. These kinases are crucial targets in the development of therapies for cancers due to their roles in cell proliferation and survival .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro:

  • In Vitro Antiproliferative Activity : A series of experiments conducted on various human cancer cell lines showed that derivatives of this compound exhibited significant antiproliferative activity. For instance, compounds similar to this compound demonstrated high mean percentage inhibition values across multiple cancer types at concentrations as low as 10 µM .
  • Combination Therapies : The compound has shown promise when used in conjunction with other chemotherapeutic agents. Its ability to enhance the effects of existing drugs could lead to more effective treatment regimens for patients with resistant forms of cancer .

Formulation and Delivery

The formulation of this compound into solid dispersions has been explored to improve its bioavailability and therapeutic efficacy. Techniques such as fluidized bed granulation have been employed to create formulations suitable for oral administration. These formulations aim to enhance solubility and absorption in the gastrointestinal tract, thereby improving overall clinical outcomes .

Data Table: Summary of Key Research Findings

Study ReferenceCompound TestedCancer TypeKey Findings
This compoundVarious (NCI-60 panel)Significant antiproliferative activity at 10 µM
Derivatives of this compoundMelanoma, Renal, BreastInduced apoptosis in multiple cell lines
Solid dispersions containing the compoundOral administrationImproved dissolution and bioavailability

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and trifluoromethylphenyl groups may allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Diarylurea derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Applications/Activities Reference
Target Compound 4-Cl, 3-CF₃ 330.7 Not reported Not reported Proteomics research
Cloflucarban (1-(4-Cl-phenyl)-3-[4-Cl-3-CF₃-phenyl]urea) 4-Cl, 4-Cl-3-CF₃ 349.1 Not reported Not reported Antimicrobial disinfectant
MMV665953 3-Cl-4-F, 3,4-diCl 344.2 Not reported Not reported Anti-staphylococcal/anti-biofilm
Compound 7o () 4-(pyridinyl-SCH₂), 3-CF₃ ~450* 156.9–158.1 64.7 Anticancer (under evaluation)
Compound 83 () 3-CF₃, pyridinyl ~400* Not reported Not reported MCF-7 breast cancer inhibition
BGZH () 4-Cl-3-CF₃, sulfamoylphenyl 414.8 Not reported Not reported hCA II enzyme inhibition

*Estimated based on substituents.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group, present in the target compound and cloflucarban, enhances lipophilicity and resistance to oxidative degradation, critical for antimicrobial activity .
  • Heterocyclic Modifications : Pyridine-containing analogs (e.g., 7o, 83) show improved anticancer activity but lower synthesis yields (30–65%) compared to simpler diarylureas .
  • Chlorine Positioning : MMV665953 (3-Cl-4-F substitution) demonstrates biofilm inhibition, suggesting halogen positioning influences target specificity .
Anticancer Activity
  • Compound 83 : Inhibits MCF-7 breast cancer cell proliferation (IC₅₀ ~5 µM) via kinase modulation .
  • Pyridine-Ureas (7o, 7j) : Exhibit moderate cytotoxicity but require structural optimization for selectivity .
Antimicrobial Activity
  • Cloflucarban : Widely used in soaps for its bactericidal action but flagged as a persistent environmental contaminant .
  • MMV665953 : Disrupts Staphylococcus aureus biofilms (MBIC₅₀ = 8 µg/mL), outperforming traditional disinfectants .
Enzyme Modulation
  • BGZH : Binds to hCA II via sulfonamide interactions (docking score: -9.2 kcal/mol), highlighting urea’s role in allosteric modulation .

Environmental and Toxicological Considerations

  • Persistence : Cloflucarban’s detection in soils underscores diarylureas’ environmental resilience, a concern for the target compound .
  • Toxicity : Adamantyl-ureas () exhibit low cytotoxicity (CC₅₀ >100 µM), suggesting bulky substituents mitigate off-target effects .

Biological Activity

1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea, also known by its CAS number 369-77-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and relevant research findings.

  • Molecular Formula : C14H9Cl2F3N2O
  • Molecular Weight : 349.1 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly as a BRAF inhibitor. A notable study demonstrated that derivatives of this compound exhibited potent inhibitory activities against various cancer cell lines:

CompoundCell LineIC50 (μM)
1-(4-Chlorophenyl)-3-[4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl]ureaA5492.39 ± 0.10
1-(4-Chlorophenyl)-3-[4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl]ureaHCT-1163.90 ± 0.33
Sorafenib (control)A5492.12 ± 0.18
Sorafenib (control)HCT-1162.25 ± 0.71

These findings indicate that the compound's derivatives could serve as promising candidates for the development of new anticancer therapeutics targeting BRAF mutations .

Antibacterial Activity

The antibacterial properties of compounds related to this compound have also been investigated. Various studies report that these compounds exhibit activity against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhiComparable to ceftriaxone
K. pneumoniaeComparable to ceftriaxone

These results suggest that the compound could be effective against multi-drug resistant bacteria .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial effects, research indicates that derivatives of this compound may possess anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of various urea derivatives on cancer cell lines such as A549 and HCT-116, revealing significant growth inhibition and suggesting potential pathways for further investigation into their mechanisms of action .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial activity of urea derivatives against clinical isolates, demonstrating their potential as alternatives to traditional antibiotics .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly employed:

Intermediate Synthesis : React 4-chloroaniline with 3-(trifluoromethyl)phenyl isocyanate in a polar aprotic solvent (e.g., acetonitrile or THF) under inert atmosphere at 60–80°C for 6–12 hours .

Catalytic Optimization : Use 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst to enhance urea bond formation efficiency. Reaction yields can exceed 75% under reflux conditions (65°C, 1 hour) .

  • Purity Control : Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Structural Confirmation :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the urea core .
  • NMR Spectroscopy : 1^1H/13^13C NMR identifies substituent positions (e.g., trifluoromethyl group at δ ~120 ppm in 19^19F NMR) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities <0.5% .

Q. What biological targets are associated with structurally analogous diaryl ureas?

  • Kinase Inhibition : Diaryl ureas often target ATP-binding pockets in kinases (e.g., p38 MAPK, VEGFR2) via hydrogen bonding with the urea moiety and hydrophobic interactions with aromatic substituents .
  • Enzyme Modulation : Urea derivatives show inhibitory activity against carbonic anhydrase and tyrosine phosphatases, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict solubility and membrane permeability. Substituent modifications (e.g., replacing chlorine with electron-withdrawing groups) may improve metabolic stability .
  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp assess oral bioavailability and cytochrome P450 interactions. For example, trifluoromethyl groups reduce metabolic oxidation but increase lipophilicity, requiring balance .

Q. What experimental strategies address contradictions in reported biological activities of similar compounds?

  • Controlled Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Meta-Analysis : Cross-reference IC50_{50} values from kinase inhibition assays (e.g., KinomeScan) and validate via orthogonal methods like thermal shift assays .

Q. How can researchers elucidate structure-activity relationships (SAR) for kinase inhibition?

  • Analog Synthesis : Systematically modify substituents:

  • Aromatic Ring A : Replace 4-chlorophenyl with 3-chloro-4-fluorophenyl to test steric effects.
  • Aromatic Ring B : Introduce methoxy groups at the 2-position of the trifluoromethylphenyl ring to enhance hydrogen bonding .
    • Biological Testing : Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler) and correlate activity with molecular docking results (AutoDock Vina) to identify critical binding residues .

Q. What industrial-scale synthesis challenges exist, and how can they be mitigated?

  • Scale-Up Issues :

  • Exothermic Reactions : Use flow chemistry to control temperature during isocyanate coupling .
  • Byproduct Formation : Optimize stoichiometry (1:1.05 molar ratio of aniline to isocyanate) and employ in-line FTIR monitoring for real-time yield tracking .

Methodological Resources

Focus Area Recommended Techniques Key References
Synthetic OptimizationDABCO-catalyzed urea formation
Structural AnalysisX-ray crystallography, 19^19F NMR
Biological ScreeningKinase inhibition assays, thermal shift
Computational DesignQSAR, molecular docking

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